molecular formula C10H8N2O2 B1268671 8-aminoquinoline-2-carboxylic Acid CAS No. 91289-36-0

8-aminoquinoline-2-carboxylic Acid

Cat. No. B1268671
CAS RN: 91289-36-0
M. Wt: 188.18 g/mol
InChI Key: YHYCPHGLRYTKCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-aminoquinoline derivatives, including those with carboxylic acid functionalities, often involves complex reactions with nitro-substituted aromatic carboxylic acids. These processes result in the formation of proton-transfer compounds through primary hydrogen-bonding interactions (Smith et al., 2001). Another approach for synthesizing related quinoline carboxylic acids involves reactions starting from compounds like 3-amino-p-toluic acid or the hydrolysis of cyanoquinolines, demonstrating the versatility in synthetic methodologies for accessing this class of compounds (Gracheva & Tochilkin, 1980).

Molecular Structure Analysis

The crystal structures of 8-aminoquinoline complexes with nitro-substituted benzoic acids reveal insights into the molecular structure of these compounds. Protonation of the quinoline nitrogen is a common feature, facilitating primary hydrogen-bonding interactions that often result in polymeric chain structures. This highlights the structural versatility and potential for forming varied molecular assemblies (Smith et al., 2001).

Chemical Reactions and Properties

8-Aminoquinoline serves as a powerful directing group in metal-catalyzed direct functionalization of C-H bonds, showcasing its chemical reactivity and utility in synthetic chemistry. This attribute is particularly significant in the formation of carboxylic acids or derivatives thereof, underlining the compound's pivotal role in facilitating complex chemical transformations (Corbet & De Campo, 2013).

Physical Properties Analysis

The study of 8-aminoquinoline derivatives’ physical properties, including their crystal structures and hydrogen bonding interactions, sheds light on their stability and potential for forming diverse supramolecular architectures. Such analyses contribute to our understanding of the compound's behavior in solid-state forms and its interactions at the molecular level (Smith et al., 2008).

Chemical Properties Analysis

8-Aminoquinoline and its carboxylic acid derivatives exhibit remarkable chemical properties, including their role in facilitating bidentate ligand-mediated reactions. These properties are crucial for the selective removal of auxiliary groups and the synthesis of complex amino acids, demonstrating the compound's versatility and applicability in advanced organic synthesis (Zhang et al., 2019).

Scientific Research Applications

Catalysis and Bond Functionalization

8-Aminoquinoline-2-carboxylic acid plays a significant role in catalysis, particularly in the functionalization of carbon-hydrogen bonds. It has been utilized in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives. This process is facilitated by employing 8-aminoquinoline as an auxiliary, demonstrating its effectiveness in the selective functionalization of primary and secondary C-H bonds (Shabashov & Daugulis, 2010). Moreover, copper-catalyzed C-H alkylation of 8-aminoquinolines via 8-amide chelation assistance has been described, enabling the regioselective preparation of C2-adamantyl 8-aminoquinoline scaffolds (Xia, Zhu, Gu, & Wang, 2015).

Future Directions

Given the vast number of applications of quinoline-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of quinoline derivatives . The development of more efficient and diverse synthetic strategies for 8-aminoquinoline-2-carboxylic Acid could be a promising direction for future research .

properties

IUPAC Name

8-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYCPHGLRYTKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358809
Record name 8-aminoquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-aminoquinoline-2-carboxylic Acid

CAS RN

91289-36-0
Record name 8-aminoquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Moberg, M Weber - Polyhedron, 1984 - Elsevier
… rates (1/T 1p ) of 1 H and 13 C nuclei in quinoline-2-carboxylic acid, 8-methoxyquinoline-2-carboxylic acid, 8-hydroxyquinoline-2-carboxylic acid, 8-aminoquinoline-2-carboxylic acid, …
Number of citations: 3 www.sciencedirect.com
X Li - 2016 - theses.hal.science
… With double segment strategy, a variety of helical nanosized foldamers (up to 96 quinoline units) were successfully prepared based on 8-aminoquinoline-2-carboxylic acid monomer.…
Number of citations: 4 theses.hal.science
TJ Przystas, TH Fife - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… acid (2) was prepared by mixing 0.02 mol of 8-aminoquinoline2-carboxylic acid and trifluoroacetic anhydride. After 1 h the product was dissolved in 150 cm3 of chloroform and extracted …
Number of citations: 26 pubs.rsc.org
D Bindl, PK Mandal, I Huc - Chemistry–A European Journal, 2022 - Wiley Online Library
… Oligoamides of δ-amino acid 8-aminoquinoline-2-carboxylic acid (Q) fold into stable aromatic helices in essentially all solvents (Figure 1). In this backbone, amide and aryl groups …
MH Lim, BA Wong, WH Pitcock Jr… - Journal of the …, 2006 - ACS Publications
… Portions of 8-aminoquinoline-2-carboxylic acid (14 mg, 76 μmol) and 7‘-chloro-4‘-fluoresceincarboxaldehyde 43 (30 mg, 76 μmol) were added to 2 mL of EtOAc and the reaction …
Number of citations: 292 pubs.acs.org
M Albrecht, Triyanti, S Schiffers, O Osetska, G Raabe… - 2007 - Wiley Online Library
… (1b): A solution of 4-isobutoxy-8-aminoquinoline-2-carboxylic acid phenylamide (4b; 0.28 g, … ): A solution of 4-isobutoxy-8-aminoquinoline-2-carboxylic acid phenylamide (4b; 0.3 g, 0.89 …
PK Mandal, B Baptiste, B Langlois d'Estaintot… - …, 2016 - Wiley Online Library
… We have found that helical oligoamides based on 8-aminoquinoline-2-carboxylic acid and bearing cationic side chains, such as tetramer 1 (Figure 1), bind to DNA G-quadruplexes in …
RV Nair, KN Vijayadas, A Roy… - European Journal of …, 2014 - Wiley Online Library
… An unprecedented folding pattern reported by Huc's group61 in the sequential repeat (PQ) n (Q = 8-aminoquinoline-2-carboxylic acid and P = 6-(aminomethyl)pyridine-2-carboxylic acid…
Z Sun - 2013 - core.ac.uk
Supramolecular chemistry is defined as―the chemistry beyond the molecule‖ and―chemistry of molecular assemblies and of the intermolecular bond‖ by Jean-Marie Lehn.[82] …
Number of citations: 4 core.ac.uk
D Bindl - 2022 - edoc.ub.uni-muenchen.de
Foldamers are an emerging class of molecules inspired by natural biopolymers, that also have the ability to fold into well-defined three-dimensional structures. As shape …
Number of citations: 3 edoc.ub.uni-muenchen.de

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